N-Boc Aliskiren
Overview
Description
N-Boc Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Aliskiren itself is known for its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), thereby reducing blood pressure .
Mechanism of Action
Target of Action
N-Boc Aliskiren, also known as S744PYU6D7 or tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate, primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of renin by this compound affects the RAAS pathway. Under normal conditions, renin cleaves angiotensinogen to form angiotensin I. This is then converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium retention and increased blood volume . By inhibiting renin, this compound disrupts this pathway, reducing the formation of angiotensin II and the subsequent effects .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of this compound is 2.6%. The binding of this compound to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, this compound is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol under room temperature conditions . Furthermore, the chemoselective N-Boc protection of amines can be achieved under ultrasound irradiation . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Boc Aliskiren interacts with renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II .
Cellular Effects
This compound has been shown to effectively reduce blood pressure in hypertensive patients . Its effects on cardiovascular and renal outcomes were found to be insignificant . It does not appear to have a significant effect on major cardiovascular events, death, cardiac death, myocardial infarction, or stroke .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of renin . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .
Temporal Effects in Laboratory Settings
It has been reported that aliskiren shows a great superiority over placebo in blood pressure reduction, blood pressure response rate, and blood pressure control rate .
Dosage Effects in Animal Models
In animal models, aliskiren has shown renoprotective effects beyond its antihypertensive property
Metabolic Pathways
This compound is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .
Transport and Distribution
It is known that aliskiren is mainly eliminated by the fecal route .
Subcellular Localization
Given its role as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is typically within the juxtaglomerular cells surrounding the afferent arterioles in the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Aliskiren typically involves the protection of the amine group in Aliskiren with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out at room temperature and can be facilitated by ultrasound irradiation to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve efficient and high-yielding reactions. The use of solid acid catalysts allows for continuous N-Boc deprotection of amines, enhancing productivity and reducing the need for additional workup steps .
Chemical Reactions Analysis
Types of Reactions
N-Boc Aliskiren undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Amidation Reactions: Formation of amides through reactions with carboxylic acids or acid chlorides.
Substitution Reactions: Nucleophilic substitution reactions involving the Boc-protected amine
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Amidation: Carboxylic acids, acid chlorides, isocyanates
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds
Major Products Formed
Deprotected Amine: Aliskiren without the Boc group
Amides: Formed through amidation reactions with various carboxylic acids or acid chlorides
Scientific Research Applications
N-Boc Aliskiren has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Aliskiren: The parent compound, a direct renin inhibitor used for hypertension treatment.
Enalapril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure.
Losartan: An angiotensin II receptor blocker (ARB) used for hypertension and nephropathy.
Uniqueness
N-Boc Aliskiren is unique due to the presence of the Boc protecting group, which allows for selective reactions and protection of the amine functionality during synthesis. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJBCVKXMMXTJ-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693581 | |
Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173338-07-3 | |
Record name | 1,1-Dimethylethyl N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173338-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC Aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173338073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S744PYU6D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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